Molecular weight and physicochemical properties of (1-benzylpiperidin-4-yl) N-ethylcarbamate
Molecular weight and physicochemical properties of (1-benzylpiperidin-4-yl) N-ethylcarbamate
An In-Depth Technical Guide to the Physicochemical Characterization of (1-benzylpiperidin-4-yl) N-ethylcarbamate
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—including molecular weight, lipophilicity, solubility, and ionization state—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the key physicochemical attributes of (1-benzylpiperidin-4-yl) N-ethylcarbamate, a molecule of interest within the broader class of piperidine derivatives, which are prevalent scaffolds in medicinal chemistry.
This document is structured to serve as both a data repository of predicted properties and a practical guide for the experimental scientist. We will delve into the theoretical underpinnings of each critical property, present in silico predictions to guide initial assessment, and provide detailed, field-proven experimental protocols for their empirical validation. The causality behind methodological choices is emphasized, reflecting a commitment to robust and reproducible science.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity. (1-benzylpiperidin-4-yl) N-ethylcarbamate is a distinct chemical entity with the following structural and molecular characteristics.
-
IUPAC Name: (1-benzylpiperidin-4-yl) N-ethylcarbamate
-
Molecular Formula: C₁₅H₂₂N₂O₂
-
Molecular Weight: 262.35 g/mol
-
Chemical Structure: (A 2D representation of the chemical structure would be depicted here in a formal whitepaper)
These fundamental attributes are the basis for all subsequent physicochemical predictions and experimental analyses. The presence of a tertiary amine within the piperidine ring and a carbamate linkage are key structural features that will dictate the compound's properties.
Predicted Physicochemical Properties: An In Silico Assessment
Prior to undertaking resource-intensive laboratory work, computational (in silico) methods provide rapid and valuable estimations of a molecule's physicochemical profile.[1][2] These predictions are instrumental in the early stages of drug discovery for triaging candidates and designing experiments.[1] The table below summarizes the predicted properties for (1-benzylpiperidin-4-yl) N-ethylcarbamate, calculated using established algorithms and fragment-based methods.[3][4]
| Property | Predicted Value | Significance in Drug Development |
| LogP | 2.8 ± 0.5 | A measure of lipophilicity, influencing membrane permeability, solubility, and metabolic clearance. An ideal range for oral drugs is often cited as 1-3.[5] |
| pKa (Basic) | 8.5 ± 0.4 | The ionization constant of the piperidine nitrogen. This dictates the charge state of the molecule at physiological pH (7.4), profoundly impacting solubility, receptor binding, and cell penetration.[6] |
| Aqueous Solubility (LogS) | -3.5 ± 0.6 | Predicts solubility in water. Low solubility can lead to poor absorption and bioavailability, posing significant formulation challenges.[7] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The N-H proton of the carbamate group. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carbamate and the piperidine nitrogen. |
Experimental Characterization: Protocols and Rationale
While in silico predictions are invaluable, empirical data remains the gold standard. This section provides detailed, self-validating protocols for determining the key physicochemical properties of (1-benzylpiperidin-4-yl) N-ethylcarbamate.
Workflow for Physicochemical Characterization
The logical flow from computational prediction to experimental validation is crucial for an efficient characterization campaign. This workflow ensures that predictions are used to inform experimental design and that empirical data provides definitive answers.
Caption: Workflow for integrated physicochemical characterization.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity is arguably one of the most critical parameters in drug design, governing how a compound partitions between aqueous and lipid environments.[5] For an ionizable molecule like (1-benzylpiperidin-4-yl) N-ethylcarbamate, it is essential to measure the distribution coefficient (LogD) at physiological pH, which accounts for both the neutral and ionized species.[3]
Caption: Principle of the Shake-Flask method for LogD determination.
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is critical to ensure thermodynamic equilibrium is reached accurately.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine 1 mL of the buffer-saturated n-octanol with 1 mL of the octanol-saturated pH 7.4 buffer.
-
Compound Addition: Add a small aliquot (e.g., 10 µL) of the compound stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vial and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15 minutes to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acidity Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. For (1-benzylpiperidin-4-yl) N-ethylcarbamate, the basic piperidine nitrogen is the primary ionizable center. Knowing its pKa is vital for predicting solubility and absorption in different segments of the gastrointestinal tract.[6]
Protocol: Potentiometric Titration
Potentiometric titration is a highly precise method for pKa determination, provided sufficient compound is available and it is pure.[9]
-
System Preparation: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0). Maintain a constant temperature (e.g., 25°C) using a water bath.
-
Sample Preparation: Accurately weigh a sufficient amount of the test compound (as the hydrochloride salt if available) and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-5 mM).
-
Titration: Place the solution in a jacketed beaker under a gentle stream of nitrogen to prevent CO₂ absorption. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titrant Addition: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.
Caption: Ionization equilibrium for a basic compound.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability.[10] Poor solubility can be a major hurdle in drug development.[11] It is often beneficial to measure both thermodynamic and kinetic solubility.
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility and is considered the gold standard.[12]
-
Setup: Prepare a series of vials containing a fixed volume of aqueous buffer at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Compound Addition: Add an excess amount of the solid test compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Sample Processing: After equilibration, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.
Conclusion
The comprehensive physicochemical characterization of (1-benzylpiperidin-4-yl) N-ethylcarbamate, or any novel chemical entity, is a cornerstone of rational drug design. By integrating in silico predictions with robust experimental validation, researchers can build a detailed profile that informs critical decisions throughout the development pipeline. The predicted lipophilicity (LogP ≈ 2.8) and basicity (pKa ≈ 8.5) of this compound suggest it possesses drug-like properties that warrant further investigation. The protocols detailed herein provide a clear and scientifically rigorous path for obtaining the empirical data necessary to advance this and other similar molecules from discovery to viable candidates.
References
- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
- Duffy, F. J., & Jorgensen, W. L. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 891-898.
- PSDS. (n.d.). Propersea (Property Prediction).
- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Lee, A. C., & Crippen, G. M. (2019). Prediction of pKa values of small molecules via graph neural networks.
- Avdeef, A. (2012).
- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate ADME/Tox. Current Drug Discovery, 2008(4), 21-25.
- Meloun, M., Bordovská, S., & Galla, L. (2007). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Comprehensive Medicinal Chemistry II (Vol. 5, pp. 245-288). Elsevier.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Bergström, C. A. (2005). Development of methods for the determination of pKa values. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 683-694.
- Virtual Computational Chemistry Laboratory. (n.d.). On-line Software.
- World Health Organization. (2018).
- Ivanov, I., Chen, B., Raugei, S., & Klein, M. L. (2006). Relative pKa values from first-principles molecular dynamics: the case of histidine deprotonation. The Journal of Physical Chemistry B, 110(12), 6365-6371.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- NETZSCH. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.
Sources
- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-line Software [vcclab.org]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. asianpubs.org [asianpubs.org]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
